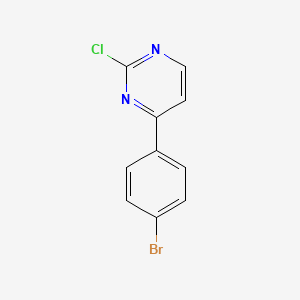

4-(4-Bromophenyl)-2-chloropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYQVNMBOLJHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601291 | |

| Record name | 4-(4-Bromophenyl)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932162-80-6 | |

| Record name | 4-(4-Bromophenyl)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Bromophenyl 2 Chloropyrimidine

Precursor Synthesis and Optimization

The principal synthetic strategy for 4-(4-Bromophenyl)-2-chloropyrimidine relies on two key precursors: 2,4-dichloropyrimidine (B19661) and (4-bromophenyl)boronic acid . A significant advantage of this approach is that both of these starting materials are commercially available, streamlining the initial stages of the synthesis and allowing researchers to focus on the optimization of the coupling step itself. The high availability of these precursors makes this route efficient and economically viable for both laboratory-scale and larger-scale production.

Advanced Synthetic Route Development

The development of synthetic routes for this compound has centered on achieving high regioselectivity.

Regioselective Suzuki-Miyaura Cross-Coupling: The most advanced and widely documented method is the Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidine with (4-bromophenyl)boronic acid. Polyhalogenated pyrimidines are excellent substrates for sequential reactions due to the different reactivity levels at each halogenated position. mdpi.com In the case of 2,4-dichloropyrimidine, a clear preference for substitution at the C4 position is observed. mdpi.comnih.gov This regioselectivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond over the C2-chlorine bond. mdpi.com This intrinsic electronic preference allows for the selective formation of the C4-arylated product, this compound, while leaving the C2-chloro group intact for potential further functionalization.

Alternative Two-Step Approach: An alternative, more classical approach involves the initial formation of the pyrimidine (B1678525) core followed by a chlorination step. This route would proceed via two main stages:

Pyrimidine Ring Synthesis: Construction of the intermediate 4-(4-bromophenyl)pyrimidin-2-ol . This can be achieved through the condensation of a suitable three-carbon precursor derived from a 4-bromophenyl ketone or aldehyde with urea (B33335) or a related amidine.

Chlorination: The resulting 2-hydroxypyrimidine (B189755) tautomer is then converted to the target 2-chloro derivative. This transformation is typically accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosgene . google.com While viable, this route is more circuitous than the direct Suzuki coupling.

Optimization of Reaction Conditions and Parameters

Extensive research has been conducted to optimize the Suzuki-Miyaura coupling reaction, focusing on catalyst systems, solvents, bases, and energy sources to maximize yield and minimize reaction time.

Catalyst System: The most common and effective catalyst for this transformation is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] . mdpi.comresearchgate.net The choice of base is also critical, with inorganic bases such as potassium carbonate (K₂CO₃) being widely used to facilitate the transmetalation step of the catalytic cycle. mdpi.com

Solvent Selection: The reaction's efficiency is highly dependent on the solvent. A systematic screening has shown that various solvents can be employed, with solvent mixtures often providing the best results. The use of alcoholic solvents or aqueous mixtures of solvents like 1,4-dioxane (B91453) has proven effective. mdpi.comnih.gov

| Solvent / Mixture | Typical Yield | Reference |

|---|---|---|

| 1,4-Dioxane / H₂O | Good to Excellent | mdpi.com |

| Methanol | Moderate | nih.gov |

| Ethanol | Moderate to Good | nih.gov |

| DMF | Moderate | mdpi.com |

| THF | Moderate | mdpi.com |

Reaction Conditions: Conventional vs. Microwave: A significant advancement in the synthesis is the application of microwave irradiation. Compared to conventional heating, microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and can lead to improved yields. mdpi.combohrium.com This high-speed synthesis is also more energy-efficient.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Temperature | 60 - 100 °C | ~100 °C |

| Time | 1 - 24 hours | 15 - 20 minutes |

| Catalyst Loading | 3 - 5 mol% | 0.5 - 3 mol% |

| Reference | mdpi.comresearchgate.net | mdpi.combohrium.comsemanticscholar.org |

Scalable Synthetic Approaches

The development of a scalable synthesis is crucial for industrial and pharmaceutical applications. The microwave-assisted Suzuki coupling route presents a highly promising approach for large-scale production of this compound. mdpi.com The key advantages that contribute to its scalability include:

Rapid Reaction Times: Microwave heating reduces reaction times to as little as 15 minutes, allowing for high throughput. bohrium.com

Low Catalyst Loading: Optimized microwave protocols require a minimal amount of the expensive palladium catalyst, sometimes as low as 0.5 mol%, which significantly reduces costs. mdpi.comsemanticscholar.org

High Efficiency: The procedure is described as very efficient and straightforward, leading to good or excellent yields of the desired C4-substituted product. mdpi.com

These factors combine to create a low-cost, quick, and efficient process that is well-suited for scalable synthesis. mdpi.com

Purification and Isolation Techniques in Synthesis

The final stage of the synthesis involves the effective isolation and purification of the target compound. Standard procedures are employed following the completion of the reaction. A typical workup and purification sequence includes:

Quenching and Extraction: The reaction mixture is cooled to room temperature and often quenched with water. The aqueous phase is then extracted with an organic solvent, such as ethyl acetate (B1210297) , to isolate the crude product. mdpi.comacs.org

Washing and Drying: The combined organic extracts are washed with water and brine to remove the base, inorganic salts, and other water-soluble impurities. The organic layer is subsequently dried using an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) . acs.org

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid product.

Final Purification: For obtaining a high-purity product, several techniques can be used. Flash column chromatography on silica (B1680970) gel is effective for removing minor impurities and unreacted starting materials. acs.org Alternatively, recrystallization from a suitable solvent, such as methanol, is a highly effective method for purifying the final compound on a larger scale. acs.org

Chemical Reactivity and Transformation Studies

Cross-Coupling Reactions Utilizing the Chloropyrimidine Moiety

The 2-chloro substituent on the pyrimidine (B1678525) ring serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of 4-(4-Bromophenyl)-2-chloropyrimidine, this reaction can theoretically proceed at either the C-Cl bond of the pyrimidine or the C-Br bond of the phenyl ring. The regioselectivity of this reaction is influenced by the reaction conditions, particularly the palladium catalyst and ligands employed.

Research on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has shown that the bromophenyl moiety can readily participate in Suzuki-Miyaura coupling with various aryl/heteroaryl boronic acids. mdpi.com In a typical procedure, a palladium(0) catalyst such as Pd(PPh₃)₄ is used in the presence of a base like K₃PO₄ in a solvent system like 1,4-dioxane (B91453)/water. mdpi.com It was observed that electron-rich boronic acids tend to give better yields. mdpi.com This suggests that the 4-bromophenyl group of this compound would also be reactive under similar conditions.

The relative reactivity of the C-Cl versus the C-Br bond in Suzuki-Miyaura coupling is a key consideration. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions. Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has been shown to be highly regioselective, with substitution occurring preferentially at the C4 position. However, the reactivity of the 2-chloro position can be achieved under specific catalytic conditions.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Moderate to Good | mdpi.com |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Moderate |

Data based on analogous compounds and general knowledge of Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of amines. For this compound, this reaction can be employed to introduce various amino functionalities at the 2-position of the pyrimidine ring.

The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. Systems based on palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos are commonly employed. A strong base, typically sodium tert-butoxide (NaOt-Bu), is required to facilitate the catalytic cycle. The reaction is generally carried out in an inert solvent like toluene (B28343) or dioxane under an inert atmosphere. This methodology has been successfully applied to the synthesis of N-arylpyrimidin-2-amine derivatives from the corresponding amines and chloropyrimidines.

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref. |

| Primary Amines | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 80-110 | |

| Secondary Amines | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | |

| Anilines | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | 110 |

This table represents typical conditions for Buchwald-Hartwig amination of related chloropyrimidines.

Sonogashira Coupling Applications

The Sonogashira coupling provides a reliable route to synthesize substituted alkynes through the reaction of terminal alkynes with aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, the 2-chloro position is a suitable site for Sonogashira coupling, allowing for the introduction of various alkynyl groups.

The standard conditions for Sonogashira coupling involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper salt like CuI, and an amine base, often triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), which can also serve as the solvent. The reaction is typically performed at room temperature to moderate heat. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. The reactivity of the C-Cl bond in 2-chloropyrimidines towards Sonogashira coupling makes it a valuable transformation for the synthesis of complex molecules.

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Ref. |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-50 | |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 60 | |

| Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | Room Temp |

This table illustrates common conditions used for Sonogashira coupling of aryl chlorides.

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, the reactive sites on this compound are amenable to other transition metal-catalyzed transformations.

Heck Reaction : This reaction couples the aryl or vinyl halide with an alkene. The 2-chloro position of the pyrimidine ring can potentially undergo a Heck reaction with various alkenes in the presence of a palladium catalyst and a base.

Stille Coupling : This methodology involves the coupling of an organotin compound with an organic halide. Both the C-Cl and C-Br bonds of the title compound could be targets for Stille coupling, with the C-Br bond generally being more reactive.

Hiyama Coupling : This reaction utilizes organosilicon compounds as coupling partners with organic halides, activated by a fluoride (B91410) source.

Negishi Coupling : Involving the use of organozinc reagents, this coupling reaction is known for its high functional group tolerance.

The choice of a specific coupling methodology depends on the desired product and the availability of the corresponding organometallic reagent.

Nucleophilic Substitution Reactions at the Pyrimidine Core

The 2-chloro substituent of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C2 and C4 positions towards nucleophilic attack. In the case of 2,4-dichloropyrimidines, nucleophilic substitution generally occurs preferentially at the more activated C4 position. However, with the C4 position occupied by the 4-bromophenyl group, the C2-chloro atom becomes the primary site for nucleophilic displacement.

A wide variety of nucleophiles can be employed in these reactions, including:

Amines : Both primary and secondary amines can displace the chloride to form 2-aminopyrimidines. These reactions can often be performed under thermal conditions without the need for a metal catalyst, especially with more nucleophilic aliphatic amines.

Alkoxides and Phenoxides : Reaction with sodium or potassium alkoxides or phenoxides leads to the formation of 2-alkoxy- or 2-aryloxypyrimidines.

Thiolates : Sulfur nucleophiles readily displace the chloride to yield 2-(alkylthio)- or 2-(arylthio)pyrimidines.

The kinetics of these substitution reactions are typically second order, being first order in both the substrate and the nucleophile. The reactivity of the nucleophile plays a significant role, with stronger nucleophiles reacting more readily.

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring

The bromophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). The bromine atom is a deactivating but ortho, para-directing group. The pyrimidine ring, being an electron-withdrawing group, will also deactivate the phenyl ring towards electrophilic attack.

The combined electronic effects of the bromine and the pyrimidine substituents will influence the position of further substitution on the phenyl ring. The bromine directs incoming electrophiles to the positions ortho to it (C3' and C5'). The pyrimidine ring at C1' deactivates the entire phenyl ring, particularly the ortho and para positions relative to its point of attachment. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the bromine atom.

Typical electrophilic aromatic substitution reactions that could be performed include:

Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation : Further bromination or chlorination using a halogen in the presence of a Lewis acid catalyst.

Sulfonation : Treatment with fuming sulfuric acid to install a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation : Introduction of acyl or alkyl groups, although these reactions may be challenging due to the deactivated nature of the ring.

Mechanistic Elucidation of Key Transformations

The chemical reactivity of this compound is primarily dictated by its two distinct halogenated sites: the bromine atom attached to the phenyl ring and the chlorine atom on the pyrimidine ring. These sites allow for selective transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Mechanistic studies, often combining experimental evidence with computational analysis, provide a deeper understanding of these key transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In the context of this compound, this transformation typically occurs at the C-Br bond of the bromophenyl group. The generally accepted catalytic cycle for this reaction, catalyzed by a palladium(0) complex, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

Oxidative Addition : The initial and often rate-determining step involves the insertion of the active palladium(0) catalyst into the aryl-bromine bond. This forms a square planar palladium(II) intermediate. For aryl bromides, this oxidative addition is typically to a 12-electron monoligated palladium complex, such as Pd(PPh₃). chemrxiv.org The greater reactivity of the C-Br bond compared to the C-Cl bond on the pyrimidine ring generally directs the initial oxidative addition to the bromophenyl moiety.

Transmetalation : In this step, the organic group from an organoboron reagent (like a boronic acid) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the organoboron compound to form a more nucleophilic boronate species. researchgate.net Mechanistic studies on similar substrates suggest that this step can proceed through a palladium hydroxido complex reacting with the neutral organoboron compound or via a palladium halide complex reacting with the activated boronate. researchgate.net

Reductive Elimination : The final step involves the elimination of the two organic groups from the palladium(II) center to form the new C-C bond of the biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. chemrxiv.org

While specific mechanistic studies for this compound are not extensively detailed in the literature, research on the closely related compound 5-(4-bromophenyl)-4,6-dichloropyrimidine provides valuable insights. mdpi.comresearchgate.net In a study involving its arylation via Suzuki coupling, the reaction conditions were optimized, highlighting the influence of solvents and bases on yield, which indirectly reflects on the mechanistic pathway. mdpi.com

Table 1: Optimization of Suzuki-Miyaura Reaction for a Related Pyrimidine Derivative Based on the study of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl boronic acids. mdpi.com

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene | 70-80 | Moderate |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Acetonitrile | 70-80 | Moderate |

| Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃ | Toluene | 70-80 | Good |

The study noted that electron-rich boronic acids resulted in better yields, suggesting that the electronic nature of the coupling partners significantly influences the transmetalation step. mdpi.com Conversely, the electron-deficient nature of the pyrimidine ring can lead to slower reaction rates compared to homo-aryl substrates. mdpi.com

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloropyrimidine (B141910) moiety of the title compound is susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the ring towards attack by nucleophiles. The chlorine atom at the C2 position is particularly activated and can be displaced by a variety of nucleophiles.

The SNAr mechanism is generally a two-step process:

Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the complex.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

Computational studies on related systems have shown that the decomposition of the Meisenheimer complex is often the rate-limiting step. researchgate.net The regioselectivity of substitution reactions on dihalopyrimidines is a well-studied area. For 2,4-dihalopyrimidines, substitution typically favors the C4 position. However, recent studies have demonstrated that C2-selectivity can be achieved with specific catalysts, such as those supported by bulky N-heterocyclic carbene ligands, suggesting that the reaction mechanism can be subtly altered by the catalytic system. nih.gov In the case of this compound, the C2 position is the sole site for substitution on the pyrimidine ring, making its reaction with nucleophiles a key transformation pathway.

Design and Synthesis of Novel Derivatives and Analogs

Pyrimidine (B1678525) Core Functionalization Strategies

The pyrimidine ring is a common scaffold in medicinal chemistry, and its functionalization is a well-established strategy for generating molecular diversity. bu.edu.eg For the 4-(4-bromophenyl)-2-chloropyrimidine core, the primary site for initial functionalization is the C2 position, activated by the chloro leaving group.

Nucleophilic aromatic substitution (SNAr) is the most prevalent reaction for modifying the C2 position. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom by a variety of nucleophiles. This approach is commonly used to introduce diverse functionalities. For instance, reactions with amines (anilines, alkylamines) lead to the formation of 2-aminopyrimidine (B69317) derivatives. nih.gov Microwave-assisted heating is often employed to accelerate these reactions, typically in solvents like ethanol. nih.gov

Another strategy for core functionalization involves metal-catalyzed cross-coupling reactions. While less common at the C2-chloro position compared to other positions, under specific catalytic conditions, Suzuki or other cross-coupling reactions can be employed to form new carbon-carbon bonds.

Furthermore, the pyrimidine core can be altered through skeletal editing, a more advanced strategy that involves ring transformation. For example, pyrimidines can be converted to pyrazoles, which represents a significant scaffold hop. escholarship.org This type of transformation, while not a simple functionalization, allows for the generation of fundamentally different heterocyclic systems from a common pyrimidine precursor.

Table 1: Representative Pyrimidine Core Functionalization Reactions

| Reactant | Reagent/Catalyst | Conditions | Product Type |

|---|---|---|---|

| This compound | R-NH2 | EtOH, Microwave, 150-180 °C | 2-Amino-4-(4-bromophenyl)pyrimidine |

| This compound | R-SH, Base | DMF | 2-Thioether-4-(4-bromophenyl)pyrimidine |

| This compound | R-OH, NaH | THF | 2-Alkoxy/Aryloxy-4-(4-bromophenyl)pyrimidine |

Phenyl Ring Substitution and Derivatization

The 4-bromophenyl moiety of the title compound is a prime site for derivatization, most commonly through palladium-catalyzed cross-coupling reactions. The bromine atom serves as an effective leaving group for these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. mdpi.com It involves the reaction of the bromophenyl group with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. mdpi.com This reaction is highly versatile, allowing for the introduction of a wide array of substituted phenyl rings, heterocyclic systems, and other unsaturated moieties. The choice of catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4), and solvent (e.g., 1,4-dioxane) can be optimized to achieve high yields. mdpi.com It has been noted that electron-rich boronic acids tend to give better yields in couplings with similar pyrimidine-containing substrates. mdpi.com

Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be employed to further diversify the phenyl ring. These reactions allow for the introduction of alkenyl, alkynyl, and amino groups, respectively, significantly expanding the chemical space accessible from the this compound starting material.

Table 2: Phenyl Ring Derivatization via Suzuki-Miyaura Coupling

| Boronic Acid/Ester (R-B(OR')2) | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane (B91453) | 2-Chloro-4-(biphenyl-4-yl)pyrimidine |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 2-Chloro-4-(4'-methoxybiphenyl-4-yl)pyrimidine |

| Thiophene-2-boronic acid | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane | 2-Chloro-4-(4-(thiophen-2-yl)phenyl)pyrimidine |

| Pyridine-3-boronic acid | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane | 2-Chloro-4-(4-(pyridin-3-yl)phenyl)pyrimidine |

Halogen Atom Exchange and Modification Studies

The two halogen atoms on this compound offer distinct reactivities that can be exploited for selective modification. The chlorine at the C2 position of the pyrimidine ring is generally more susceptible to nucleophilic aromatic substitution than the bromine on the phenyl ring. Conversely, the aryl bromide is more reactive in palladium-catalyzed cross-coupling reactions.

Halogen exchange reactions, such as the Finkelstein reaction, can be used to replace one halogen with another, thereby modulating the reactivity of the molecule for subsequent transformations. wikipedia.org For example, treatment with sodium iodide in acetone (B3395972) could potentially convert the 2-chloro group to a 2-iodo group, which can be more reactive in certain cross-coupling reactions. Similarly, aryl bromides can be converted to aryl iodides or fluorides under specific conditions. Catalytic halogen exchange fluorination, using reagents like spray-dried potassium fluoride (B91410) (KF) with a phase-transfer catalyst, is a method to introduce fluorine. researchgate.net Aromatic Finkelstein reactions, catalyzed by copper(I) iodide with diamine ligands, can substitute aromatic bromides with iodides. wikipedia.org

These exchange reactions are valuable because they alter the electronic properties and reactivity of the molecule, opening up different synthetic pathways. For instance, converting the aryl bromide to an aryl iodide could facilitate milder conditions for Suzuki or Sonogashira couplings.

Rational Design Principles for Derivatization

The design of novel derivatives of this compound is often guided by rational, structure-based design principles, particularly when the goal is to develop compounds with specific biological activities. nih.govmdpi.commdpi.com This approach involves identifying a biological target (e.g., a protein kinase or receptor) and using computational tools like molecular docking to predict how analogs of the lead compound might interact with the target's binding site. mdpi.com

Key design strategies include:

Scaffold Hopping: Replacing the pyrimidine core with other heterocycles (e.g., pyrazole, triazole) to explore new intellectual property space and improve properties like selectivity or solubility. escholarship.orgmdpi.com

Substituent Modification: Systematically altering the substituents on both the pyrimidine and phenyl rings to probe for key interactions with a biological target. For example, introducing hydrogen bond donors or acceptors, or varying the size and lipophilicity of substituents to optimize binding affinity. nih.gov

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties but may alter the molecule's metabolic stability or potency. For example, replacing a carboxylic acid group with a tetrazole. nih.gov

These design principles aim to create a focused library of compounds where structural changes are made systematically to establish clear structure-activity relationships (SAR). mdpi.com

High-Throughput Library Synthesis Methodologies

To efficiently explore the chemical space around the this compound scaffold, high-throughput and parallel synthesis techniques are often employed. nih.gov These methodologies allow for the rapid generation of a large number of derivatives for biological screening.

A common approach involves a divergent synthesis strategy. A common intermediate, such as this compound, is reacted with a diverse set of building blocks in a parallel fashion. For example, an array of amines or boronic acids can be reacted with the core scaffold in a multi-well plate format. nih.gov

Microwave-assisted organic synthesis is a key enabling technology for high-throughput synthesis, as it can dramatically reduce reaction times from hours to minutes. nih.gov Automation and the use of solid-phase supports or polymer-assisted solution-phase synthesis can further streamline the process of reaction setup, workup, and purification. The goal is to produce libraries of compounds with high purity suitable for biological evaluation, accelerating the discovery of new lead compounds. nih.gov

Advanced Mechanistic Investigations in Biological Systems

Elucidation of Antimicrobial Action Mechanisms

The pyrimidine (B1678525) scaffold is a core component of numerous antimicrobial agents. The introduction of a halogenated aryl group, such as a 4-bromophenyl ring, and a chloro substituent on the pyrimidine core, as seen in 4-(4-Bromophenyl)-2-chloropyrimidine, can significantly influence its biological activity. Investigations into the antimicrobial mechanisms of analogous compounds provide a framework for understanding its potential modes of action.

Target Identification Approaches

Identifying the specific molecular targets of antimicrobial compounds is a critical step in understanding their mechanism of action. For novel pyrimidine derivatives, a variety of target identification strategies are employed. These traditionally include genomic and biochemical-based approaches, which have been enhanced with modern technologies. nih.gov

One common approach is to generate and screen for resistant mutants. By sequencing the genomes of resistant bacteria, researchers can identify mutations in specific genes that confer resistance, thereby pointing to the protein target of the compound. For instance, studies on other heterocyclic antimicrobials have successfully identified targets by detecting mutations in genes encoding essential enzymes.

Affinity chromatography is another powerful biochemical technique. Here, the antimicrobial compound is immobilized on a solid support, and a lysate of the target organism is passed over it. Proteins that bind to the compound can be isolated and identified using techniques like mass spectrometry. Furthermore, proteomic profiling can reveal changes in protein expression in response to treatment with the compound, offering clues about its cellular targets and effects.

While specific targets for this compound have not been definitively identified in the available literature, potential targets for pyrimidine-based antimicrobials include enzymes involved in essential cellular processes such as DNA replication, cell wall synthesis, and folate biosynthesis.

Molecular Level Interaction Studies

At the molecular level, the interaction between an antimicrobial agent and its target is governed by various non-covalent forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The 4-bromophenyl group of the target compound can engage in hydrophobic and π-stacking interactions within a protein's binding pocket. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and specificity.

Computational molecular docking studies are frequently used to predict and analyze these interactions. For example, docking studies of various 4-aryl pyrimidine derivatives have shown that the aryl substituent often orients into a hydrophobic pocket of the target enzyme, while the pyrimidine core forms crucial hydrogen bonds with key amino acid residues in the active site. For a thiophenyl substituted pyrimidine derivative, it was suggested that the compound could bind to the GTP binding site of the FtsZ protein, a key player in bacterial cell division. rsc.org

Cellular Pathway Modulation Research

The antimicrobial activity of pyrimidine derivatives can result from the modulation of critical cellular pathways. Inhibition of a key enzyme in a metabolic pathway can lead to the accumulation of toxic intermediates or the depletion of essential products, ultimately resulting in cell death.

One such vital pathway in bacteria is pyrimidine biosynthesis. The de novo pyrimidine biosynthetic pathway is a highly conserved route that produces uridine (B1682114) 5'-monophosphate (UMP), the precursor for all pyrimidine nucleotides. nih.gov Inhibition of enzymes in this pathway, such as orotate (B1227488) phosphoribosyltransferase (OPRTase), can block pyrimidine biosynthesis and arrest cell growth. nih.gov Studies have shown that the regulation of this pathway is crucial for bacterial survival. nih.govmdpi.com Therefore, it is plausible that this compound or its derivatives could exert their antimicrobial effect by targeting this pathway.

Another potential mechanism is the disruption of bacterial cell division. As mentioned, some pyrimidine derivatives have been found to inhibit FtsZ polymerization, which is essential for the formation of the Z-ring and subsequent cell division in bacteria. rsc.org Inhibition of this process leads to filamentation of the bacterial cells and ultimately cell death.

Molecular Recognition and Binding Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. For a compound like this compound to exert a biological effect, it must first recognize and bind to its specific biological target.

Studies on analogous compounds provide insights into the potential binding modes. For instance, in a series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, a clear structure-activity relationship (SAR) was established, indicating specific binding requirements for tubulin inhibition. acs.org The phenyl ring at a specific position was found to be crucial for activity, with substitutions on this ring significantly impacting potency. acs.org

The 2-chloro substituent on the pyrimidine ring of the title compound is a key feature. It can serve as a leaving group in nucleophilic substitution reactions, allowing for covalent bond formation with the target protein, leading to irreversible inhibition. Alternatively, it can contribute to the binding affinity through non-covalent interactions. The removal of a substituent at the 2-position of a pyrimidine core in other series has been shown to have a small impact on binding affinity, suggesting its contribution might not always be critical. acs.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and provide valuable insights into the mechanism of action of a drug molecule. By systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity, researchers can identify the key chemical features required for activity.

For antimicrobial pyrimidine derivatives, SAR studies have revealed several important trends:

Substitution on the Aryl Ring: The nature and position of substituents on the 4-phenyl ring can have a profound impact on antimicrobial activity. In a study of 4(5)-aryl-2-amino-1H-imidazoles, the substitution pattern of the aryl group was a major determinant of biofilm inhibitory activity. nih.gov Electron-withdrawing groups, such as the bromine atom in this compound, can influence the electronic properties of the molecule and its ability to interact with the target.

Substituents on the Pyrimidine Ring: The substituents on the pyrimidine ring itself are critical for activity. Studies on chloropyrimidines have highlighted the importance of appended aryl, heteroaryl, and alkylthio substituents at various positions for potent in vitro antimycobacterial activity. nih.gov The 2-chloro group is a common feature in many biologically active pyrimidines and can be a crucial element for binding or reactivity.

The following table summarizes SAR insights from studies on analogous pyrimidine-based antimicrobial agents:

| Structural Modification | Effect on Antimicrobial Activity | Potential Mechanistic Implication | Reference |

| Aryl Ring Substitution | Substitution pattern significantly affects biofilm inhibition. | Influences binding affinity and specificity to the target protein. | nih.gov |

| Pyrimidine Ring Position 2 | Removal of a substituent can have a minor impact on binding affinity in some series. | The contribution of this position to binding is target-dependent. | acs.org |

| Pyrimidine Ring Position 6 | Appended aryl, heteroaryl, and alkylthio groups are important for antimycobacterial activity. | These groups likely interact with specific pockets in the target enzyme to enhance potency. | nih.gov |

| Overall Molecular Shape | A (1S)-2,2,2-trifluoro-1-methylethylamino group at a specific position is required for high potency in a triazolopyrimidine series. | Highlights the importance of steric and electronic properties for optimal target engagement. | acs.org |

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations determine the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity wikipedia.org. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity malayajournal.org.

For related pyrimidine (B1678525) derivatives, DFT calculations have been used to determine HOMO and LUMO energies, providing insights into their electronic properties and reactivity tandfonline.commdpi.com. However, specific HOMO-LUMO energy values and orbital distribution maps for 4-(4-Bromophenyl)-2-chloropyrimidine are not documented in the available search results. A study on 4-chloropyrimidine has noted the importance of selecting the correct molecular orbital (LUMO or LUMO+1) for correlating with reactivity, as the distribution of the orbital lobes on the carbon-halogen bond is critical wuxiapptec.com.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites chemrxiv.org. MEP maps use a color spectrum to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions malayajournal.orgchemrxiv.org.

While MEP analysis is a standard computational tool applied to many heterocyclic compounds to understand their interaction profiles rsc.orgchemrxiv.org, specific MEP maps and detailed analyses for this compound have not been found in the reviewed literature.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the step-by-step mechanism of chemical reactions, identifying intermediate structures, transition states, and the energy barriers associated with them. This is crucial for understanding reaction kinetics and optimizing synthetic routes. For instance, studies on the amination of related chloropyrimidines have explored reaction mechanisms and intermediates preprints.org. However, detailed reaction pathway modeling and transition state analysis for reactions involving this compound are not available in the searched literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability nih.govstrath.ac.uk. These simulations can reveal the preferred shapes a molecule adopts and how it moves, which is essential for understanding its interactions with other molecules, such as biological receptors mdpi.comresearchgate.net. Although MD simulations are frequently applied to study ligand-protein complexes involving pyrimidine derivatives nih.govrsc.org, no specific MD studies focused on the conformational analysis of this compound itself were identified.

Ligand-Receptor Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein remedypublications.com. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action nih.gov. Docking studies on various pyrimidine derivatives have been performed to predict their binding affinities and interaction patterns with biological targets rsc.orgremedypublications.comsemanticscholar.org. For example, pyrimidine analogs have been docked into the active sites of enzymes to explore their potential as inhibitors nih.govamazonaws.com. Despite the wide application of this technique, specific docking studies featuring this compound as the ligand of interest are not reported in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity nih.gov. By identifying key molecular descriptors that influence activity, QSAR can be used to predict the potency of new, unsynthesized compounds and to propose mechanistic hypotheses rsc.org. Numerous QSAR studies have been conducted on pyrimidine derivatives to understand the structural requirements for their biological activities, such as COX-2 inhibition nih.gov. However, the scientific literature lacks specific QSAR models developed for a series of compounds that includes this compound to hypothesize its mechanism of action.

Coordination Chemistry and Supramolecular Assembly

Ligand Design and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry and properties of the resulting metal complexes. 4-(4-Bromophenyl)-2-chloropyrimidine offers several features that make it a versatile ligand. The pyrimidine (B1678525) ring contains two nitrogen atoms that can act as Lewis bases, donating their lone pair of electrons to a metal center. The presence of the electron-withdrawing chloro group and the bromophenyl substituent influences the electron density on the nitrogen atoms, thereby modulating the ligand's coordination properties.

The coordination of this compound to a metal center can occur through one or both of its nitrogen atoms, leading to various coordination modes. It can function as a monodentate ligand, coordinating through one of the pyrimidine nitrogens. Alternatively, it can act as a bridging ligand, linking two metal centers and facilitating the formation of one-, two-, or three-dimensional coordination polymers. The steric bulk of the bromophenyl group can also play a role in directing the self-assembly process and influencing the final architecture of the supramolecular structure.

Metal Complex Synthesis and Structural Characterization

The synthesis of metal complexes involving this compound can be achieved through various synthetic routes, including solution-based methods and solvothermal techniques. The choice of metal precursor and reaction conditions, such as temperature and solvent, can significantly impact the stoichiometry and structure of the resulting complex. For instance, reacting this compound with transition metal salts like copper(II) acetate (B1210297) or nickel(II) chloride in a suitable solvent could lead to the formation of discrete metal complexes or extended coordination polymers. nih.govub.edu

Self-Assembly Processes and Supramolecular Architectures

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to understanding the self-assembly of metal complexes derived from this compound. nih.gov The formation of well-defined supramolecular architectures is driven by a combination of coordination bonds between the ligand and the metal ion, as well as weaker interactions such as hydrogen bonding, halogen bonding, and π-π stacking. researchgate.net

The bromophenyl group of the ligand can participate in halogen bonding, an interaction where the bromine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule. Similarly, the aromatic pyrimidine and phenyl rings can engage in π-π stacking interactions, further stabilizing the supramolecular assembly. These directional and specific non-covalent interactions can guide the self-assembly process, leading to the formation of diverse and complex architectures, including discrete cages, chains, layers, and porous frameworks. iphy.ac.cn

Catalytic Applications of Metal Complexes

Metal complexes derived from pyrimidine-based ligands have shown promise in various catalytic applications. rsc.org The catalytic activity of these complexes is often attributed to the ability of the metal center to cycle between different oxidation states and to provide a coordination site for substrate binding and activation. The electronic properties of the this compound ligand can be tuned by modifying the substituents on the pyrimidine or phenyl ring, thereby influencing the catalytic performance of the metal complex.

For instance, palladium complexes of related pyrimidine derivatives have been utilized as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds. mdpi.comresearchgate.net The design of metal complexes with specific catalytic functions often involves the careful selection of the metal ion and the ligand to create a coordinatively unsaturated metal center that can readily interact with substrates. While direct catalytic applications of this compound complexes are yet to be extensively explored, the structural and electronic similarities to known catalytic systems suggest a promising avenue for future research.

Applications As a Strategic Building Block in Chemical Synthesis

Utility in Medicinal Chemistry Research and Scaffold Construction

The pyrimidine (B1678525) scaffold is a ubiquitous feature in a multitude of approved drugs and clinical candidates, highlighting its importance as a "privileged structure" in medicinal chemistry. 4-(4-Bromophenyl)-2-chloropyrimidine serves as an excellent starting point for the synthesis of novel therapeutic agents.

The 2-chloropyrimidine (B141910) moiety is a common intermediate in the synthesis of kinase inhibitors. The chlorine atom can be readily displaced by nitrogen nucleophiles, such as anilines or other amino-heterocycles, to form 2-aminopyrimidine (B69317) derivatives. This reaction is a cornerstone in the assembly of molecules that target the ATP-binding site of various kinases. For instance, libraries of bisanilinopyrimidine compounds have been synthesized as potent Aurora kinase inhibitors, where the initial step often involves the reaction of a substituted aniline with a dichloropyrimidine intermediate. nih.gov The 4-(4-bromophenyl) group in the title compound offers an additional site for diversification, allowing chemists to explore the structure-activity relationship (SAR) by introducing different substituents via cross-coupling reactions to potentially enhance potency or selectivity.

Furthermore, pyrimidine derivatives are central to the development of other classes of therapeutic agents. A notable example is Macitentan, a potent dual endothelin receptor antagonist used for treating pulmonary arterial hypertension. The synthesis of Macitentan and related analogues involves intermediates like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), highlighting the significance of the bromophenyl-pyrimidine scaffold in constructing complex drugs. researchgate.netacs.orgacs.org The reactive sites on these intermediates are used to introduce sulfamide side chains and other functionalities crucial for biological activity. acs.orgacs.org

Table 1: Examples of Bioactive Scaffolds Derived from Substituted Pyrimidines

| Therapeutic Target | Derived Scaffold Example | Synthetic Utility of Pyrimidine Intermediate |

| Aurora Kinase | Bisanilinopyrimidine | The 2-chloro position allows for nucleophilic substitution with anilines to build the core inhibitor structure. nih.gov |

| Endothelin Receptor | Substituted (4-bromophenyl)pyrimidine | The dichloropyrimidine core is functionalized to attach side chains essential for receptor antagonism. acs.org |

| Cancer (General) | Pyrazolo acs.orgnih.govresearchgate.nettriazolopyrimidine | Pyrimidine derivatives serve as precursors for fused heterocyclic systems with antiproliferative activity. researchgate.net |

Application in Material Science Precursor Synthesis

In the realm of material science, pyrimidine derivatives are utilized as building blocks for functional organic materials, particularly for applications in optoelectronics. mdpi.com The electron-deficient nature of the pyrimidine ring makes it an excellent acceptor unit for designing molecules with tailored electronic properties, such as those used in Organic Light-Emitting Diodes (OLEDs). mdpi.commdpi.com

This compound can serve as a precursor for the synthesis of materials for OLEDs. The general design of an OLED emitter often involves a Donor-π-Acceptor (D-π-A) architecture to facilitate intramolecular charge transfer (TICT), which is crucial for efficient light emission. researchgate.netbeilstein-journals.org The pyrimidine ring in this compound can act as the acceptor core. The 4-bromophenyl group can be functionalized via Suzuki or other cross-coupling reactions to attach a donor moiety (like triphenylamine or carbazole) and extend the π-conjugated system. The 2-chloro position can be further modified to fine-tune the electronic and physical properties of the final material, such as solubility and film-forming capabilities. The development of solution-processed OLEDs, which can significantly lower manufacturing costs, relies on the synthesis of such tailored organic molecules. oejournal.org

Table 2: Potential Role of this compound in OLED Material Synthesis

| Component | Role in OLED Material | Synthetic Transformation |

| Pyrimidine Ring | Electron Acceptor | Core of the D-π-A structure. |

| 4-Bromophenyl Group | Functionalization Site | Allows attachment of donor groups via cross-coupling to form the D-A system. beilstein-journals.org |

| 2-Chloro Group | Modification Site | Can be substituted to modulate solubility, energy levels, and other material properties. |

Role in Agrochemical Research Scaffolds

Pyrimidine derivatives are a cornerstone in the agrochemical industry, forming the structural basis for a wide range of herbicides, insecticides, and fungicides. acs.orgnih.govacs.org Their high efficacy and broad spectrum of biological activity have made them a "privileged scaffold" in the discovery of new pesticides. acs.orgnih.gov

The structure of this compound contains features that are often found in active agrochemicals. The pyrimidine core itself is central to many commercial products. acs.org Furthermore, the presence of halogen atoms, such as chlorine and bromine, on the scaffold is a common strategy to enhance biological activity. acs.org For example, structure-activity relationship studies on pyrimidine-based insecticides have shown that halogen atoms are typically introduced at the 5-position of the pyrimidine ring, and various substitutions at the 4-position significantly influence insecticidal activity. acs.org

This compound can be used as a starting material to generate libraries of novel agrochemical candidates. The 2-chloro position can be reacted with various nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse side chains, while the bromophenyl group allows for further structural modifications. This approach enables the systematic exploration of chemical space to identify compounds with optimal pesticidal activity and desired properties like crop safety and soil degradation profiles. nih.gov For instance, novel pyrimidine derivatives containing sulfonate groups have been synthesized and shown to possess good antibacterial and insecticidal activities. researchgate.net

Table 3: Prominent Pyrimidine-Based Agrochemicals

| Compound Name | Agrochemical Class |

| Cyprodinil | Fungicide |

| Flufenerim | Insecticide |

| Halosulfuron | Herbicide |

| Nicosulfuron | Herbicide |

Development of Advanced Organic Scaffolds and Frameworks

Beyond its specific applications in medicine, materials, and agriculture, this compound is a valuable tool for the construction of advanced and complex organic scaffolds. The presence of two distinct and orthogonally reactive halogen atoms (an aryl bromide and a heteroaryl chloride) allows for selective and sequential reactions.

For example, the greater reactivity of the 2-chloropyrimidine moiety towards nucleophilic substitution allows for the initial introduction of a functional group at this position. The resulting product, which still contains the bromophenyl group, can then undergo a subsequent cross-coupling reaction. This stepwise functionalization provides precise control over the final molecular architecture, which is essential for synthesizing complex target molecules. This synthetic versatility makes it an important intermediate for building blocks that can be used to create larger, well-defined structures, including macrocycles and precursors for supramolecular assemblies or metal-organic frameworks (MOFs). The rigidity and defined geometry of the pyrimidine and phenyl rings make it an attractive component for constructing materials with predictable structures and properties. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-(4-Bromophenyl)-2-chloropyrimidine, and how can purity be maximized?

Answer: The synthesis typically involves cross-coupling reactions or nucleophilic substitution. For example, Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 2-chloropyrimidine derivatives can yield the target compound. Key parameters include:

- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol .

- Temperature: 80–100°C under inert atmosphere.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Purity validation: Use HPLC (≥99% purity, C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- X-ray Diffraction (XRD):

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved during structure validation?

Answer:

- Validation Tools: Use PLATON (ADDSYM) to check for missed symmetry and TWINABS for twinned data .

- Discrepancy Analysis: Compare experimental bond lengths with DFT-optimized values (e.g., B3LYP/6-31G*). For example, C-Br bond lengths in this compound should align with theoretical values (1.89–1.92 Å) .

- Thermal Motion: Anisotropic refinement in SHELXL to account for disorder .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

Q. How can supramolecular interactions (e.g., halogen bonding) influence the solid-state properties of this compound?

Answer:

- Halogen Bonding: Br···N interactions (3.0–3.3 Å) between bromophenyl and pyrimidine groups stabilize crystal packing .

- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., C–H···Cl, Br···π) using CrystalExplorer .

- Thermal Stability: DSC/TGA to correlate melting points (e.g., 180–185°C) with intermolecular forces .

Q. What strategies address regioselectivity challenges in further functionalization (e.g., introducing substituents to the pyrimidine ring)?

Answer:

- Directing Groups: Use meta-directing substituents (e.g., –NO₂) to control electrophilic substitution at C5 .

- Protection/Deprotection: Temporarily protect the Cl group with trimethylsilyl chloride for selective bromination .

- Microwave-Assisted Synthesis: Enhances regioselectivity via rapid heating (e.g., 150°C, 20 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.